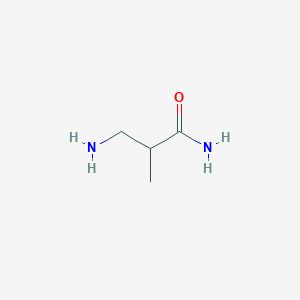
4,5-Dibromo-2-iodotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-2-iodotoluene: is a halogenated aromatic compound with the molecular formula C7H5Br2I It is a derivative of toluene, where the methyl group is substituted with two bromine atoms at the 4 and 5 positions and an iodine atom at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-iodotoluene typically involves the halogenation of toluene derivatives. One common method is the bromination of 2-iodotoluene using bromine or brominating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available toluene. The process includes iodination followed by selective bromination. The reaction conditions are optimized to achieve high yield and purity, often involving temperature control and the use of solvents to manage the reactivity of the halogens.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dibromo-2-iodotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various substituted toluenes can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Coupling Products: Biaryl compounds are typically formed in coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry: 4,5-Dibromo-2-iodotoluene is used as a building block in organic synthesis. It is valuable in the synthesis of complex molecules and in the development of new materials.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities. It can be used in the synthesis of pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the development of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4,5-Dibromo-2-iodotoluene in chemical reactions involves the activation of the aromatic ring by the halogen substituents. The bromine and iodine atoms increase the reactivity of the compound, making it susceptible to nucleophilic and electrophilic attacks. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
- 4,5-Dibromo-2-chlorotoluene
- 4,5-Dibromo-2-fluorotoluene
- 4,5-Dibromo-2-methyltoluene
Comparison: 4,5-Dibromo-2-iodotoluene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity compared to other halogenated toluenes. The iodine atom, being larger and more polarizable, can influence the compound’s reactivity and the types of reactions it undergoes. This makes this compound a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H5Br2I |
|---|---|
Peso molecular |
375.83 g/mol |
Nombre IUPAC |
1,2-dibromo-4-iodo-5-methylbenzene |
InChI |
InChI=1S/C7H5Br2I/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 |
Clave InChI |
PXVCIVRAQZUPMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1I)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12862480.png)
![7-Methyl-3-thioxo-2,3-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B12862488.png)
![2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12862496.png)
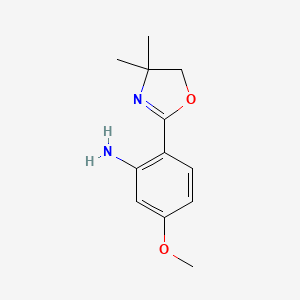


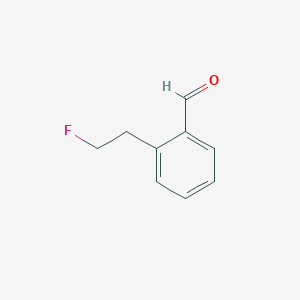
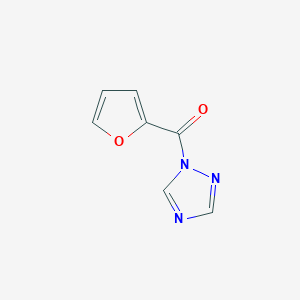
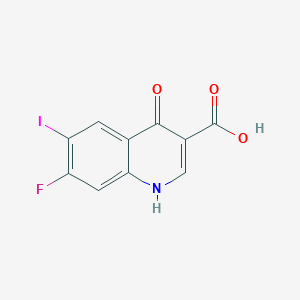


![2-Ethyl 5-methyl 3-bromoimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B12862546.png)
![(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12862553.png)
